

Spectroscopic Analysis of 3-(Carboxymethoxy)benzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-(Carboxymethoxy)benzoic acid

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of the spectroscopic data for **3-(Carboxymethoxy)benzoic acid**. Due to the limited availability of published experimental spectra for **3-(Carboxymethoxy)benzoic acid**, this document presents predicted data and data from its close structural analog, 3-methoxybenzoic acid, for comparative purposes. The structural difference is the substitution of a methyl group in 3-methoxybenzoic acid with a carboxymethyl group (-CH₂COOH) in the target compound. This guide includes comprehensive tables of spectroscopic data, detailed experimental protocols for acquiring such data, and a workflow diagram for spectroscopic analysis.

Spectroscopic Data

The following sections summarize the expected and comparative spectroscopic data for **3-(Carboxymethoxy)benzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in a molecule. For **3-(Carboxymethoxy)benzoic acid**, we would expect to see signals for the aromatic protons, the methylene protons of the carboxymethoxy group, and the acidic

protons of the two carboxyl groups. The chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and ether functionalities.

Data presented below for 3-methoxybenzoic acid is for comparative purposes.

Table 1: ^1H NMR Spectral Data

Proton Assignment	Predicted Chemical Shift (δ) for 3-(Carboxymethoxy)benzoic acid (ppm)	Comparative Chemical Shift (δ) for 3-Methoxybenzoic Acid (ppm)
Ar-H	7.2 - 7.8	7.1 - 7.7
-OCH ₂ -	~4.7	N/A
-OCH ₃	N/A	~3.8
-COOH	10.0 - 13.0 (broad)	11.0 - 13.0 (broad)

^{13}C NMR (Carbon-13 NMR) Data

The ^{13}C NMR spectrum reveals the different carbon environments within the molecule.

Data for 3-methoxybenzoic acid is provided for comparison.

Table 2: ^{13}C NMR Spectral Data

Carbon Assignment	Predicted Chemical Shift (δ) for 3-(Carboxymethoxy)benzoic acid (ppm)	Comparative Chemical Shift (δ) for 3-Methoxybenzoic Acid (ppm)
C=O (benzoic acid)	~167	~167
C=O (carboxymethoxy)	~170	N/A
Ar-C (quaternary)	120 - 160	130 - 160
Ar-CH	115 - 135	114 - 130
-OCH ₂ -	~65	N/A
-OCH ₃	N/A	~55

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of **3-(Carboxymethoxy)benzoic acid** is expected to show characteristic absorptions for the O-H and C=O bonds of the carboxylic acids, the C-O bond of the ether, and the C=C bonds of the aromatic ring.

Table 3: IR Spectral Data

Functional Group	Vibrational Mode	Expected Wavenumber (cm ⁻¹) for 3-(Carboxymethoxy)benzoic acid	Comparative Wavenumber (cm ⁻¹) for 3-Methoxybenzoic Acid
Carboxylic Acid	O-H stretch	2500-3300 (broad)	2500-3300 (broad)[1]
Carboxylic Acid	C=O stretch	1680-1720 (strong)	1680-1720 (strong)[1]
Aromatic Ring	C=C stretch	1450-1600	1450-1600
Ether	C-O stretch	1000-1300	1000-1300
Aromatic Ring	C-H stretch	3000-3100	3000-3100

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The molecular weight of **3-(Carboxymethoxy)benzoic acid** is 196.16 g/mol .

Table 4: Mass Spectrometry Data

Parameter	Expected Value for 3-(Carboxymethoxy)benzoic acid	Comparative Value for 3-Methoxybenzoic Acid
Molecular Formula	$C_9H_8O_5$	$C_8H_8O_3$ [2] [3] [4]
Molecular Weight	196.0372 (exact mass)	152.0473 (exact mass) [2] [3] [4]
$[M]^+$ (Molecular Ion)	m/z 196	m/z 152 [3] [4]
Key Fragment Ions	m/z 137 ($[M-COOH-H]^+$), m/z 121 ($[M-CH_2COOH]^+$)	m/z 135 ($[M-OH]^+$), m/z 107 ($[M-COOH]^+$)

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic acid like **3-(Carboxymethoxy)benzoic acid**.

NMR Spectroscopy Protocol

- Sample Preparation: Dissolve 5-10 mg of the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., $DMSO-d_6$, $CDCl_3$) in a standard 5 mm NMR tube. The choice of solvent is critical to avoid signal overlap with the analyte.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum.

- Set the spectral width to cover the expected range of proton chemical shifts (typically 0-15 ppm).
- Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
- Integrate the peaks to determine the relative number of protons.
- ^{13}C NMR Acquisition:
 - Acquire a one-dimensional carbon spectrum with proton decoupling.
 - Set the spectral width to encompass the expected carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is usually required due to the low natural abundance of ^{13}C .

IR Spectroscopy Protocol

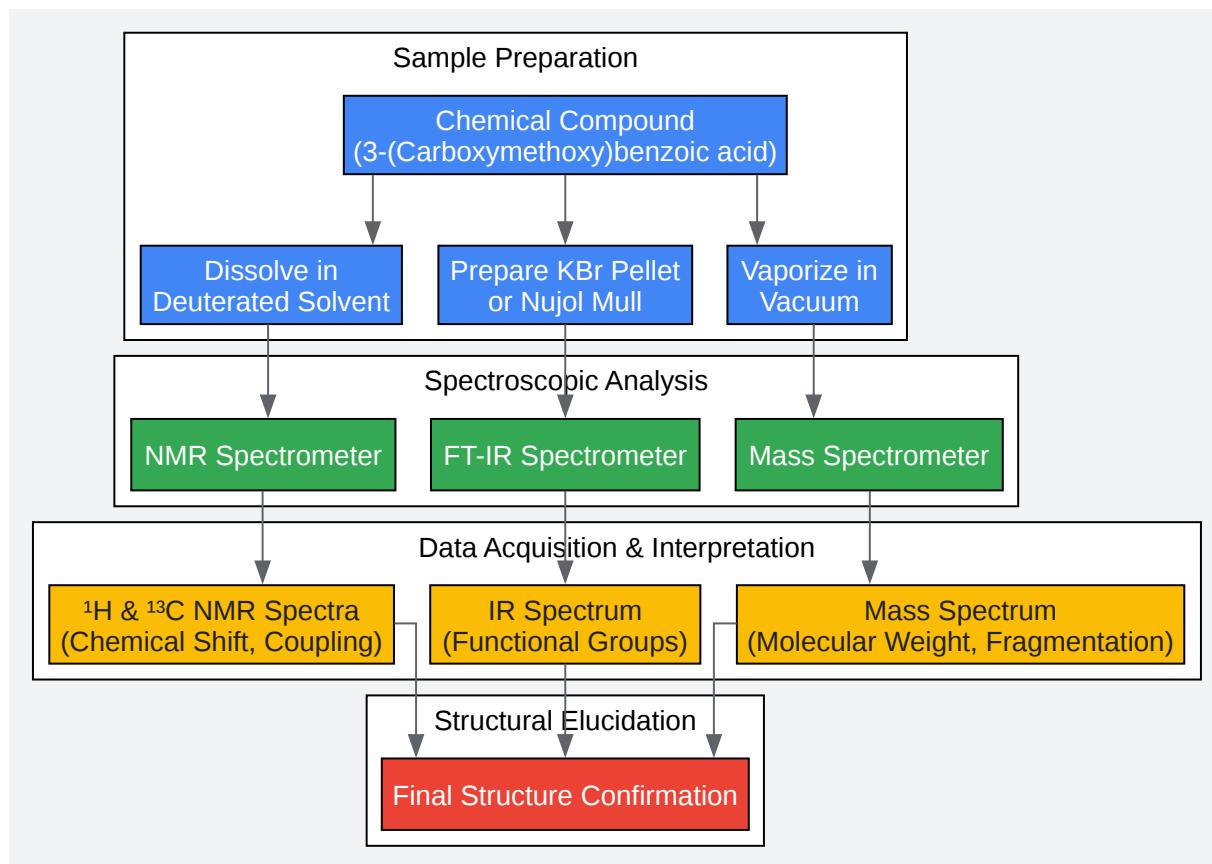
- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the powder in a pellet press and apply pressure to form a thin, transparent KBr pellet.
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder.
 - Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is reported in terms of transmittance or absorbance versus wavenumber.

Mass Spectrometry Protocol (Electron Ionization)

- **Sample Introduction:** Introduce a small amount of the solid sample into the mass spectrometer, often via a direct insertion probe. The sample is then heated in a vacuum to induce vaporization.
- **Ionization:** The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This process creates a positively charged molecular ion and various fragment ions.
- **Mass Analysis:** The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- **Detection:** An electron multiplier or other detector records the abundance of each ion. The resulting mass spectrum is a plot of relative ion abundance versus m/z .

Visualization of Spectroscopic Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound.



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Caption: Workflow for the spectroscopic analysis of a chemical compound.

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